(4-Amino-2-bromophenyl)methanol
Overview
Description
(4-Amino-2-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and it also contains an amino group and a bromine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile under specific conditions .
Industrial Production Methods
Industrial production methods for (4-Amino-2-bromophenyl)methanol are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve multi-step processes including halogenation, reduction, and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes or ketones.
Reduction: Products include phenylmethanol derivatives.
Substitution: Products include acylated or alkylated derivatives.
Scientific Research Applications
(4-Amino-2-bromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-bromophenyl)methanol
- (4-Amino-2-chlorophenyl)methanol
- (4-Amino-2-fluorophenyl)methanol
Uniqueness
(4-Amino-2-bromophenyl)methanol is unique due to the presence of both an amino group and a bromine atom on the aromatic ring, which can significantly influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-amino-2-bromophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMBOCGFJOOYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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